![molecular formula C17H20N2O3 B4461203 N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide](/img/structure/B4461203.png)
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide
Overview
Description
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in the activation of B-cells, and its inhibition has been shown to be effective in the treatment of various autoimmune diseases and cancers.
Mechanism of Action
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide works by selectively inhibiting the activity of BTK. BTK is a crucial enzyme involved in the activation of B-cells, which are responsible for producing antibodies. By inhibiting BTK, N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide reduces the activity of B-cells and the production of antibodies, which can help in the treatment of autoimmune diseases and cancers.
Biochemical and Physiological Effects:
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the activity of B-cells and the production of antibodies, which can help in the treatment of autoimmune diseases and cancers. It has also been shown to reduce the activation of T-cells, which are involved in the immune response.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide is its selectivity towards BTK. This makes it a useful tool in studying the role of BTK in various biological processes. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for the research on N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide. One area of research is its potential use in the treatment of autoimmune diseases and cancers. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another area of research is its potential use as a tool for studying the role of BTK in various biological processes. Further studies are needed to determine the specificity and selectivity of this compound towards BTK.
Scientific Research Applications
N-{4-[(1-methyl-4-piperidinyl)oxy]phenyl}-2-furamide has been extensively studied for its potential use in various research applications. One of the major areas of research is its use in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. BTK inhibition has been shown to be effective in reducing the activity of B-cells, which are known to play a crucial role in the development of autoimmune diseases.
properties
IUPAC Name |
N-[4-(1-methylpiperidin-4-yl)oxyphenyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-19-10-8-15(9-11-19)22-14-6-4-13(5-7-14)18-17(20)16-3-2-12-21-16/h2-7,12,15H,8-11H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMLMPLQAJOHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)OC2=CC=C(C=C2)NC(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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